molecular formula C16H17N5O2 B2564389 N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)戊酰胺 CAS No. 899752-17-1

N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)戊酰胺

货号 B2564389
CAS 编号: 899752-17-1
分子量: 311.345
InChI 键: MYLZSZGTSOVDHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile, and caspase-3-mediated apoptosis .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps. The key steps often include copper-catalyzed Ullmann coupling reaction and palladium-catalyzed Suzuki coupling reaction . A series of novel pyrazolo[3,4-d]pyrimidines was synthesized and evaluated for their anticancer activity .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is complex. The X-ray crystal structure revealed two arene–H bonds, one between the pyrimidine ring and Lys257 and the second between the phenyl and Asp258, in addition to hydrophobic interactions with several amino acids .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines have shown potent anti-proliferative activities. They have been evaluated for their kinase inhibitory activities against wild EGFR (EGFR WT). For instance, compound 12b showed an IC 50 value of 0.016µM .

科研应用

抗炎特性

吡唑并[1,5-a]嘧啶类,包括化合物N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)戊酰胺,已被研究其抗炎特性。一个特别的重点是开发没有溃疡作用的非甾体抗炎药 (NSAIDs)。在一项研究中,在吡唑并[1,5-a]嘧啶上引入和功能化一个较长的侧链,产生了具有显着抗炎活性和比一些参考药物更好的治疗指数的化合物,而没有溃疡作用 (Auzzi等人,1983)

抗菌活性

几项研究探索了吡唑并[3,4-d]嘧啶衍生物的抗菌潜力。这些化合物对一系列细菌和真菌显示出中等至出色的抗菌活性。例如,一项研究合成了一个新的4-取代-1-苯基-1H-吡唑并[3,4-d]嘧啶衍生物系列,发现一些化合物与标准抗生素相比表现出优异的抗菌活性 (El-sayed等人,2017)

癌症研究

吡唑并[3,4-d]嘧啶类也因其抗癌特性而受到评估。已经合成了一些衍生物并测试了它们对癌细胞系的活性,其中一些显示出有希望的结果。例如,一项研究报道了吡唑并[3,4-d][1,3]恶嗪-4-酮及其衍生物的合成,它们对MCF-7人乳腺腺癌细胞系表现出显着的抗肿瘤活性 (Abdellatif等人,2014)

磷酸二酯酶抑制

已经对吡唑并[3,4-d]嘧啶酮作为磷酸二酯酶 1 (PDE1) 抑制剂的用途进行了研究,这对治疗与神经退行性和神经精神疾病相关的认知障碍有影响。一项研究设计了一组 3-氨基吡唑并[3,4-d]嘧啶酮,将它们优化为 PDE1 抑制剂,从而确定了各种中枢神经系统疾病的临床候选药物 (Li等人,2016)

未来方向

The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising lead for targeting PAK1 . Future research could focus on the design and synthesis of more potent inhibitors based on this scaffold. Additionally, the combination of these compounds with other therapies could be explored to improve immune response and antitumor efficacy .

性质

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-2-3-9-14(22)19-20-11-17-15-13(16(20)23)10-18-21(15)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLZSZGTSOVDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。